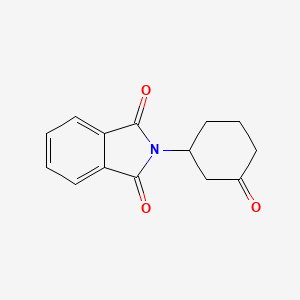
(1R)-1-(oxolan-2-yl)ethan-1-ol
Übersicht
Beschreibung
(1R)-1-(oxolan-2-yl)ethan-1-ol: is an organic compound that belongs to the class of alcohols It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(oxolan-2-yl)ethan-1-ol can be achieved through several methods:
Reduction of (1R)-1-(oxolan-2-yl)ethan-1-one: This method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Ring-Opening of Epoxides: Another approach involves the ring-opening of oxirane derivatives with suitable nucleophiles, followed by subsequent functional group transformations to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon or platinum, the corresponding ketone can be hydrogenated to produce the alcohol.
Biocatalysis: Enzymatic methods using specific reductases can also be employed for the selective reduction of ketones to alcohols.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products Formed
Oxidation: (1R)-1-(oxolan-2-yl)ethan-1-one or (1R)-1-(oxolan-2-yl)ethanoic acid.
Reduction: (1R)-1-(oxolan-2-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(oxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.
Wirkmechanismus
The mechanism by which (1R)-1-(oxolan-2-yl)ethan-1-ol exerts its effects depends on its specific application:
Chemical Reactions: In chemical synthesis, the compound acts as a nucleophile or electrophile, participating in various transformations.
Biological Systems: In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(oxolan-2-yl)ethan-1-ol: The enantiomer of (1R)-1-(oxolan-2-yl)ethan-1-ol, differing in the spatial arrangement of atoms.
(1R)-1-(tetrahydrofuran-2-yl)ethan-1-ol: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
(1R)-1-(oxolan-2-yl)propan-1-ol: A homologous compound with an additional methylene group in the alkyl chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxolane ring, which imparts distinct chemical and physical properties. Its enantiomer, (1S)-1-(oxolan-2-yl)ethan-1-ol, may exhibit different reactivity and biological activity due to the difference in spatial arrangement.
Eigenschaften
IUPAC Name |
(1R)-1-(oxolan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-LWOQYNTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)







![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
